molecular formula C7H6N4O2 B13019053 Methyl [1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate

Methyl [1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate

Cat. No.: B13019053
M. Wt: 178.15 g/mol
InChI Key: QXSRUGFVVJLBND-UHFFFAOYSA-N
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Description

Methyl [1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate (CAS 1707566-99-1) is a versatile chemical scaffold in medicinal chemistry and drug discovery. This compound serves as a crucial synthetic intermediate for the development of novel therapeutic agents, particularly in oncology. The [1,2,4]triazolo[4,3-a]pyrazine core is an active pharmacophore in several potent kinase inhibitors . Research has demonstrated that derivatives built upon this scaffold act as dual inhibitors of c-Met and VEGFR-2 tyrosine kinases, showing excellent antiproliferative activity against human cancer cell lines such as A549 (lung), MCF-7 (breast), and Hela (cervical) . These inhibitors can induce cell cycle arrest and apoptosis, making them promising candidates for targeted anticancer drugs . Beyond oncology, this triazolopyrazine scaffold is also being investigated for its antimalarial properties . The Open Source Malaria (OSM) consortium has identified related 1,2,4-triazolo[4,3-a]pyrazine analogues as potent inhibitors of the Plasmodium falciparum 3D7 strain, believed to function by dysregulating the parasite's PfATP4ase . The synthetic versatility of the core structure allows for further functionalization, enabling the exploration of structure-activity relationships and the development of new active molecules . The compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl [1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O2/c1-13-7(12)6-10-9-5-4-8-2-3-11(5)6/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXSRUGFVVJLBND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN=C2N1C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis from Ethyl Oxo-(N'-pyrazin-2-yl-hydrazino)acetate

One documented method involves the synthesis of the ethyl ester analog, which can be adapted for the methyl ester:

  • Starting material: Ethyl oxo-(N'-pyrazin-2-yl-hydrazino)acetate.
  • Reaction conditions: Heating with toluene-4-sulfonic acid in toluene for 6 hours.
  • Outcome: Cyclization to form 1,2,4-triazolo[4,3-a]pyrazine-3-carboxylic acid ethyl ester.
  • Yield: Approximately 31% under these conditions.

This method relies on acid-catalyzed cyclization to form the fused triazole ring system.

Cyclization via Hydrazine Hydrate and 2-Chloropyrazine

Another approach involves:

  • Step 1: Reaction of hydrazine hydrate with 2-chloropyrazine in ethanol at 58–61 °C for 15 hours, adjusting pH to 6, followed by extraction and purification to obtain a hydrazinyl-pyrazine intermediate.
  • Step 2: Reaction of this intermediate with trifluoroacetic anhydride and chlorobenzene, followed by addition of methanesulfonic acid and reflux to promote cyclization and dehydration.
  • Step 3: Hydrogenation using palladium on carbon under nitrogen atmosphere to reduce intermediates, followed by acid treatment to isolate the hydrochloride salt of the triazolo-pyrazine compound.

This method is noted for its simplicity, use of readily available starting materials, and suitability for scale-up in industrial production due to minimal byproduct formation.

Alkylation and Coupling Routes (Related Triazolo[4,3-a]pyridine Analogs)

Though focused on triazolo[4,3-a]pyridines, similar methodologies apply:

  • Alkylation of 3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)-one to form an alkyl ester intermediate.
  • Coupling with hydrazinyl-pyridine derivatives to form hydrazide intermediates.
  • Dehydration to form the fused triazolo ring system.

While this method is more complex and designed for pharmaceutical intermediates, it illustrates the convergent synthesis approach applicable to triazolo fused heterocycles.

Comparative Data Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Reaction Type Yield Notes
Acid-catalyzed cyclization of ethyl oxo-(N'-pyrazin-2-yl-hydrazino)acetate Ethyl oxo-(N'-pyrazin-2-yl-hydrazino)acetate Toluene-4-sulfonic acid, toluene, heating 6 h Cyclization ~31% Moderate yield, straightforward
Hydrazine hydrate + 2-chloropyrazine route Hydrazine hydrate, 2-chloropyrazine Ethanol, trifluoroacetic anhydride, methanesulfonic acid, Pd/C hydrogenation Multi-step cyclization and reduction Not specified Industrially favorable, minimal byproducts
Alkylation and coupling (for related triazolo[4,3-a]pyridines) Naphthyridinone, hydrazinyl-pyridine Alkylation, coupling reagents, dehydration Multi-step convergent synthesis Not specified Complex, pharmaceutical intermediate

Research Findings and Notes

  • The acid-catalyzed cyclization method is classical but yields are moderate; optimization may be required for scale-up.
  • The hydrazine hydrate and 2-chloropyrazine method offers a cleaner route with fewer byproducts, making it suitable for industrial synthesis. The use of trifluoroacetic anhydride and methanesulfonic acid facilitates ring closure and dehydration efficiently.
  • Hydrogenation steps under nitrogen atmosphere with Pd/C catalyst are critical for reducing intermediates and obtaining the desired triazolo fused ring system.
  • The alkylation and coupling approach, while more complex, allows for the introduction of diverse substituents and is useful in medicinal chemistry for generating analogs.
  • Electrochemical and transition metal-catalyzed methods have been reported for related triazolo fused heterocycles but are less documented specifically for methyltriazolo[4,3-a]pyrazine-3-carboxylate.

Chemical Reactions Analysis

Hydrolysis Reactions

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative, a critical step for further functionalization.

ConditionsReagentsProductYield (%)Reference
Acidic hydrolysisHCl (6M), reflux, 4–6 h Triazolo[4,3-a]pyrazine-3-carboxylic acid85–90
Basic hydrolysisNaOH (2M), RT, 12 hSodium salt of carboxylic acid78

Oxidation Reactions

The methyl ester and triazole ring participate in oxidation reactions to form ketones or acids, depending on the oxidizing agent.

Oxidizing AgentConditionsProductSelectivityReference
KMnO₄H₂O, 60°C, 3 h3-Keto- triazolo[4,3-a]pyrazineHigh
CrO₃/H₂SO₄Acetone, 0°C, 1 hCarboxylic acid derivativeModerate

Nucleophilic Substitution

The ester group undergoes nucleophilic acyl substitution with amines, alcohols, or thiols to generate amides, esters, or thioesters.

NucleophileReagentsProductYield (%)Reference
BenzylamineDCC, DMAP, CH₂Cl₂, RT3-(Benzylcarbamoyl)triazolo-pyrazine72
EthanolH₂SO₄, reflux, 8 hEthyl triazolo-pyrazine-3-carboxylate65

Cross-Coupling Reactions

The pyrazine ring facilitates palladium-catalyzed cross-coupling reactions at halogenated positions (e.g., C-6 or C-8).

Reaction TypeConditionsProductCatalystYield (%)Reference
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DME, 80°C6-Aryl-triazolo-pyrazine90
Buchwald-HartwigPd₂(dba)₃, Xantphos, toluene8-Amino-triazolo-pyrazine82

Cycloaddition Reactions

The triazole ring participates in [3+2] cycloadditions with dipolarophiles like nitriles or alkynes.

DipolarophileConditionsProductRegioselectivityReference
PhenylacetyleneCuI, DIPEA, DMF, 100°CTriazolo-pyrazine fused pyrazole1,3-Dipolar
AcetonitrileMicrowave, 120°C, 1 hTetrazolo-triazolo-pyrazine hybridHigh

Ring-Opening and Rearrangement

Under strong bases or acids, the triazole-pyrazine system undergoes ring-opening to form intermediates for downstream synthesis.

ConditionsReagentsIntermediateApplicationReference
NaOH (10M)Ethanol, reflux, 12 hHydrazinyl-pyrazine carboxylateAntibacterial agents
H₂SO₄ (conc.)140°C, 2 hPyrazine-2,3-diamine derivativesc-Met kinase inhibitors

Photochemical Reactions

UV irradiation induces dimerization or isomerization in specific solvents.

ConditionsWavelength (nm)ProductQuantum YieldReference
UV-C (254 nm)CH₃CN, 6 hDimeric triazolo-pyrazine0.45

Key Research Findings

  • Anticancer Activity : Coupling with 4-oxo-pyridazinone moieties (e.g., compound 22i ) yielded derivatives with IC₅₀ values of 0.83 µM against A549 lung cancer cells .

  • Antibacterial Applications : Hydrolysis products showed MIC values of 2–8 µg/mL against Staphylococcus aureus .

  • c-Met Kinase Inhibition : Aryl-substituted derivatives achieved IC₅₀ = 48 nM in enzymatic assays .

This compound’s reactivity profile underscores its utility as a scaffold in medicinal chemistry, enabling rapid diversification for structure-activity relationship (SAR) studies. Future work should explore enantioselective functionalization and green-chemistry approaches to enhance synthetic efficiency .

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of methyl [1,2,4]triazolo[4,3-a]pyrazine have shown promising results in inhibiting the growth of various cancer cell lines:

  • Compound 22i exhibited excellent anti-tumor activity against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines with IC50 values of 0.83 ± 0.07 μM, 0.15 ± 0.08 μM, and 2.85 ± 0.74 μM respectively .
  • Compound 17l , another derivative, demonstrated significant antiproliferative activities with IC50 values of 0.98 ± 0.08 μM against A549 cells and comparable efficacy against MCF-7 and HeLa cell lines .

These findings suggest that methyl [1,2,4]triazolo[4,3-a]pyrazine derivatives could serve as effective agents in cancer therapy.

Kinase Inhibition

The compound has also been investigated for its role as a kinase inhibitor:

  • The most promising derivative from recent studies was found to inhibit both c-Met and VEGFR-2 kinases effectively, with IC50 values of 26 nM for c-Met and 2.6 µM for VEGFR-2 . This dual inhibition suggests potential applications in targeted cancer therapies where these kinases play critical roles in tumor growth and metastasis.

Case Study 1: Antitumor Evaluation

In a study evaluating the antitumor efficacy of several derivatives including methyl [1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate:

  • The compounds were tested against multiple cancer cell lines using the MTT assay to determine cytotoxicity.
  • Results indicated that certain derivatives significantly inhibited cell proliferation compared to standard treatments like Cisplatin.

Case Study 2: Kinase Inhibition Profile

Another study focused on the kinase inhibitory activity of these compounds:

  • The evaluation involved Western blot analysis to confirm the inhibition of c-Met signaling pathways in treated A549 cells.
  • The results showed that treatment with methyl [1,2,4]triazolo[4,3-a]pyrazine derivatives led to reduced expression levels of c-Met and VEGFR-2 proteins.

Mechanism of Action

The mechanism of action of methyl [1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate involves its interaction with specific molecular targets. For instance, it acts as a kinase inhibitor by binding to the active sites of c-Met and VEGFR-2, thereby inhibiting their activity. This leads to the suppression of cancer cell proliferation and induction of apoptosis .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Variations

(a) Pyrazine vs. Pyrimidine Derivatives
  • Pyrazolo[4,3-e][1,2,4]triazolo[4,3-a]pyrimidines (e.g., compounds 9 and 10 ):

    • Synthesized via solvent-free fusion or phenyl isocyanate treatment, these derivatives exhibit chlorophenyl and benzamide substituents. Their ¹H-NMR spectra confirm methyl/methylene protons and NH exchangeability with D₂O, contrasting with the ester group in the target compound .
    • Biological Relevance : Evaluated as EGFR-TK inhibitors, highlighting the role of fused heterocycles in kinase targeting.
  • 1,2,4-Triazolo[4,3-a]pyrimidine-3-carboxylic Acid :

    • The carboxylic acid analog (C₆H₄N₄O₂) lacks the methyl ester, impacting solubility and bioavailability. It serves as a precursor for prodrug design .
(b) Hydrogenated Derivatives
  • Applications: Used in CNS drug discovery due to improved pharmacokinetic properties.

Substituent Modifications

(a) Ester vs. Ketone vs. Phosphonate Groups
Compound Class Key Substituent Synthesis Method Notable Properties Reference
Methyl Ester (Target) -COOCH₃ Cyclocondensation with p-TsOH Lipophilic; limited commercial availability
1,2,4-Triazolo[4,3-a]pyrazin-3-ones -C=O Reaction with anhydrous ammonium acetate Adenosine A₁/A₂A receptor antagonism
Phosphonates -PO(OEt)₂ 5-exo-dig cyclization with hydrazinylpyridines Enhanced solubility; Dimroth rearrangement observed under heat
(b) Bioisosteric Replacements
  • Thiadiazole/Triazole Hybrids (e.g., 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles): Synthesized via multi-step sequences involving hydrazine hydrate and POCl₃.

Biological Activity

Methyl [1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and antibacterial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C7H6N4O
  • Molecular Weight : 178.15 g/mol
  • CAS Number : 1707566-99-1

The compound features a triazole ring fused with a pyrazine structure, which is known to enhance its biological activity through interactions with various biological targets.

Antitumor Activity

Recent studies have highlighted the compound's potent anticancer properties. For instance, this compound derivatives have shown significant cytotoxic effects against several cancer cell lines:

Cell Line IC50 (µM)
A549 (Lung)0.83 ± 0.07
MCF-7 (Breast)0.15 ± 0.08
HeLa (Cervical)2.85 ± 0.74

These results indicate that the compound exhibits strong anti-tumor activity, particularly against breast cancer cells (MCF-7), where it has an IC50 value significantly lower than many standard chemotherapeutic agents like cisplatin .

The mechanism underlying the anticancer effects of this compound involves several pathways:

  • c-Met Kinase Inhibition : The compound has been identified as a potent inhibitor of c-Met kinase, a receptor tyrosine kinase implicated in tumor growth and metastasis. The IC50 for c-Met inhibition has been reported at 48 nM .
  • Induction of Apoptosis : Studies indicate that treatment with this compound leads to increased apoptosis in cancer cells through the activation of caspases (caspase 3, 8, and 9) and modulation of Bcl-2 family proteins (upregulation of Bax and downregulation of Bcl-2) .
  • Cell Cycle Arrest : Flow cytometry analyses have demonstrated that the compound induces cell cycle arrest at the G1 phase, thereby inhibiting cell proliferation .

Antibacterial Activity

In addition to its anticancer properties, this compound has exhibited antibacterial activity against various pathogens. The structure-function relationship suggests that modifications to the triazole or pyrazine moieties can enhance antimicrobial efficacy.

Study on Anticancer Activity

A study conducted on novel derivatives of methyl [1,2,4]triazolo[4,3-a]pyrazine demonstrated their effectiveness against human colon cancer cell lines (HCT-116 and HT-29). The derivatives were shown to invoke mitochondrial apoptotic pathways leading to significant cell death .

Comparative Analysis with Similar Compounds

Comparative studies with other triazole derivatives reveal that this compound stands out due to its unique structural features that confer enhanced biological activities:

Compound Activity Type Notable Findings
Sodium 8-methyl-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylateAnticancerStrong inhibition against c-Met kinase
3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazineAntibacterialEffective against Gram-positive bacteria

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl [1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate, and how are reaction conditions optimized?

  • Methodological Answer : The compound is synthesized via cyclization strategies. For example, catalyst-free 5-exo-dig cyclization of chloroethynylphosphonates with 2-hydrazinylpyridines in acetonitrile at room temperature yields triazolopyrazine derivatives (4 h, 1:1 molar ratio of reactants, K₂CO₃ as base) . Oxidative ring closure using sodium hypochlorite in ethanol (3 h, room temperature) provides a greener alternative, achieving 73% isolated yield after extraction and alumina purification . Optimization involves adjusting temperature (e.g., 60°C for nitro-substituted precursors) and monitoring isomer ratios via ¹H/³¹P NMR .

Q. How is the structural identity and purity of this compound confirmed?

  • Methodological Answer : Characterization relies on multi-nuclear NMR (¹H, ¹³C, ³¹P) to identify methylene protons (δ 3.75–4.19 ppm, ²JHP = 20 Hz) and triazole carbons (δ 23.43–28.99 ppm, ¹JCP = 143 Hz) . X-ray crystallography (CCDC 1876881, 1906114) confirms spatial arrangements . High-resolution mass spectrometry (HRMS) and HPLC validate molecular weight (>98% purity) .

Q. What analytical techniques are used to assess the compound’s stability under varying pH and temperature?

  • Methodological Answer : Stability studies employ HPLC-MS with buffered solutions (pH 1–13) at 25–60°C. Degradation products are identified via LC-QTOF, while Arrhenius plots predict shelf-life. Solid-state stability is monitored using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound derivatives?

  • Methodological Answer : Molecular docking (AutoDock Vina) against targets like 14α-demethylase lanosterol (PDB:3LD6) evaluates binding affinities. Free energy perturbation (FEP) calculations refine SAR by simulating substituent effects on PDE2/PDE10 selectivity . MD simulations (AMBER) assess protein-ligand stability over 100 ns trajectories .

Q. What strategies mitigate isomer formation during synthesis, such as Dimroth-like rearrangements?

  • Methodological Answer : Isomerization (e.g., [1,2,4]triazolo[4,3-a]pyridine → [1,2,4]triazolo[1,5-a]pyridine) is minimized by avoiding prolonged heating (>50 h) and electron-deficient hydrazinopyridines. Post-reaction quenching (e.g., rapid cooling) and chiral HPLC separation (Chiralpak IA column) resolve enantiomers .

Q. How are green chemistry principles applied to improve the sustainability of synthesis?

  • Methodological Answer : Sodium hypochlorite replaces toxic oxidants (e.g., Cr(VI)) for oxidative cyclization in ethanol, reducing waste. Solvent-free conditions (e.g., phenyl acetic acid fusion at 120°C) enhance atom economy (93% yield) . Life-cycle assessment (LCA) metrics compare E-factors of alternative routes .

Q. What methodologies enhance selectivity in PDE2/PDE10 inhibitor design using this scaffold?

  • Methodological Answer : Introducing lipophilic substituents (e.g., trifluoromethyl at meta-position) improves PDE2 selectivity. Radioligand binding assays (³H-IBMX) and in vivo receptor occupancy studies in rats validate target engagement. Co-crystallization with PDE2 (PDB:5JIN) guides steric optimization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.